Cas no 825-41-2 (3-Chloro-4-nitroaniline)

3-Chloro-4-nitroaniline structure
3-Chloro-4-nitroaniline structure
Product name:3-Chloro-4-nitroaniline
CAS No:825-41-2
MF:C6H5ClN2O2
MW:172.569100141525
MDL:MFCD00085922
CID:727278
PubChem ID:354334670

3-Chloro-4-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 3-CHLORO-4-NITROANILINE
    • Benzenamine,3-chloro-4-nitro-
    • 2-Chloro-4-aminonitrobenzene
    • Benzenamine, 3-chloro-4-nitro-
    • Aniline, 3-chloro-4-nitro-
    • LDSIOPGMLLPSSR-UHFFFAOYSA-N
    • 3-Chloro-4-nitrobenzenamine
    • NSC39966
    • zlchem 908
    • PubChem9594
    • KSC912G7D
    • 3-chloro-4-nitro-phenylamine
    • ZLD0370
    • WT162
    • EBD16513
    • VZ26654
    • SC-
    • 3-Chloro-4-nitrobenzenamine (ACI)
    • Aniline, 3-chloro-4-nitro- (7CI, 8CI)
    • NSC 39966
    • NSC-39966
    • DTXSID40231795
    • CS-0094684
    • DTXCID70154286
    • 825-41-2
    • GS-3810
    • MFCD00085922
    • C3373
    • Q15632824
    • 4-Nitro-3-chloranilin
    • I10236
    • AKOS005257732
    • EN300-67093
    • Z1065885444
    • SCHEMBL358948
    • AE-562/43459376
    • 3-CHLORO-4-NITROANILINE;Benzenamine,3-chloro-4-nitro-
    • SY009236
    • 3-Chloro-4-nitroaniline
    • MDL: MFCD00085922
    • Inchi: 1S/C6H5ClN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2
    • InChI Key: LDSIOPGMLLPSSR-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(Cl)=CC(N)=CC=1)=O

Computed Properties

  • Exact Mass: 172.00400
  • Monoisotopic Mass: 172.004
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 71.8
  • XLogP3: 1.8
  • Tautomer Count: nothing

Experimental Properties

  • Density: 1.494
  • Melting Point: 158.0 to 162.0 deg-C
  • Boiling Point: 366.8°C at 760 mmHg
  • Flash Point: 175.7°C
  • Refractive Index: 1.646
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 71.84000
  • LogP: 2.93480
  • λmax: 350(Dioxane)(lit.)

3-Chloro-4-nitroaniline Security Information

3-Chloro-4-nitroaniline Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-Chloro-4-nitroaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
032519-25g
3-Chloro-4-nitroaniline
825-41-2 97%
25g
£56.00 2022-03-01
Enamine
EN300-67093-2.5g
3-chloro-4-nitroaniline
825-41-2 95%
2.5g
$25.0 2023-05-03
Enamine
EN300-67093-5.0g
3-chloro-4-nitroaniline
825-41-2 95%
5g
$26.0 2023-05-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C842423-250mg
3-Chloro-4-nitroaniline
825-41-2 95%
250mg
¥102.00 2022-09-02
abcr
AB352343-1g
3-Chloro-4-nitroaniline, 95%; .
825-41-2 95%
1g
€80.10 2023-09-06
abcr
AB352343-250g
3-Chloro-4-nitroaniline, 95%; .
825-41-2 95%
250g
€1205.60 2025-02-15
TRC
C350210-250mg
3-Chloro-4-nitroaniline
825-41-2
250mg
$ 75.00 2023-04-18
TRC
C350210-500mg
3-Chloro-4-nitroaniline
825-41-2
500mg
$ 87.00 2023-04-18
TRC
C350210-1g
3-Chloro-4-nitroaniline
825-41-2
1g
$ 98.00 2023-04-18
Fluorochem
032519-10g
3-Chloro-4-nitroaniline
825-41-2 97%
10g
£29.00 2022-03-01

3-Chloro-4-nitroaniline Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: tert-Butanol Solvents: Dimethylformamide
1.2 Solvents: Water
Reference
Nitroarylamines via the Vicarious Nucleophilic Substitution of Hydrogen: Amination, Alkylamination, and Arylamination of Nitroarenes with Sulfenamides
Makosza, Mieczyslaw; et al, Journal of Organic Chemistry, 1998, 63(15), 4878-4888

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Guanidine nitrate (nitric acid) ,  Sulfuric acid Solvents: Water ;  0 - 5 °C; 1 h, 0 - 5 °C
Reference
Guanidinium nitrate. A novel reagent for aryl nitrations
Ramana, M. M. V.; et al, Tetrahedron Letters, 2004, 45(47), 8681-8683

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Studies on nitrene insertion reactions of 3(H)- and 3-methyl-6-nitro-7-substituted-aminoquinazolin-4-ones
Roy, Jalpana; et al, Indian Journal of Chemistry, 1978, (1), 41-4

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: tert-Butanol Solvents: Dimethylformamide
1.2 Solvents: Water
Reference
Nitroarylamines via the Vicarious Nucleophilic Substitution of Hydrogen: Amination, Alkylamination, and Arylamination of Nitroarenes with Sulfenamides
Makosza, Mieczyslaw; et al, Journal of Organic Chemistry, 1998, 63(15), 4878-4888

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe3O4) ,  Ruthenium ,  Silica Solvents: Ethanol ;  30 min, 2 bar, rt
Reference
Fabrication of magnetically separable ruthenium nanoparticles decorated on channelled silica microspheres: Efficient catalysts for chemoselective hydrogenation of nitroarenes
Kalita, Gauravjyoti D.; et al, Dalton Transactions, 2021, 50(38), 13483-13496

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  S-Azanyl 1-pyrrolidinecarbothioate Solvents: Dimethylformamide
Reference
Process for the preparation of aromatic amines
, European Patent Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ;  1 h, 80 °C
Reference
Bimetallic Au-Pd nanoparticles supported on silica with a tunable core@shell structure: enhanced catalytic activity of Pd(core)-Au(shell) over Au(core)-Pd(shell)
Kalita, Gauravjyoti D.; et al, Nanoscale Advances, 2021, 3(18), 5399-5416

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Isopropanol
1.2 Reagents: Water
Reference
Practical and efficient chlorination of deactivated anilines and anilides with NCS in 2-propanol
Zanka, Atsuhiko; et al, Synlett, 1999, (12), 1984-1986

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Urea nitrate ,  Sulfuric acid
Reference
Urea nitrate: a reagent for regioselective nitration of aromatic amines
Sura, T. P.; et al, Synthetic Communications, 1988, 18(16-17), 2161-5

3-Chloro-4-nitroaniline Raw materials

3-Chloro-4-nitroaniline Preparation Products

3-Chloro-4-nitroaniline Related Literature

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